![molecular formula C25H27N5O2 B2437410 1-苄基-2-(4-乙基哌嗪-1-羰基)-9-甲基吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-4(1H)-酮 CAS No. 896835-43-1](/img/structure/B2437410.png)
1-苄基-2-(4-乙基哌嗪-1-羰基)-9-甲基吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 该化合物已被研究作为FGFR抑制剂。具体而言,一系列1H-吡咯并[2,3-b]吡啶衍生物,包括化合物4h,对FGFR1、FGFR2和FGFR3表现出有效的活性。 化合物4h对这些受体表现出低纳摩尔IC50值 .
- 这些衍生物已针对各种癌细胞系进行了测试,包括BT-474、HeLa、MCF-7、NCI-H460和HaCaT细胞。 评估使用3-(4,5-二甲基噻唑-2-基)-2,5-二苯基四唑溴化物 (MTT) 测定法进行 .
- 例如,研究人员利用2-氨基-1H-苯并咪唑作为起始原料来制备新的烯胺腈衍生物。 这些化合物随后被评估其生物活性 .
FGFR抑制剂用于癌症治疗
对癌细胞的细胞毒活性
新型杂环化合物
生物活性
1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors. The detailed synthetic pathways are crucial for understanding its biological activity and optimizing its efficacy.
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, related compounds have shown IC50 values below 1 µM against various cancer cell lines, including ovarian carcinoma (OVCAR-3), leukemia (K-562), and breast adenocarcinoma (MCF-7) . The mechanism of action is believed to involve DNA intercalation, leading to structural damage and apoptosis in cancer cells.
Kinase Inhibition
The compound has been identified as a potential kinase inhibitor. Kinases play a critical role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting specific kinases, the compound may disrupt these pathways, providing a therapeutic strategy against cancers that are driven by aberrant kinase activity .
Antimicrobial Activity
In addition to its anticancer properties, compounds structurally similar to 1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one have demonstrated antimicrobial effects against various pathogens. For example, studies have shown significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Research Findings
Activity | Cell Line/Organism | IC50 Value | Mechanism |
---|---|---|---|
Anticancer | Ovarian carcinoma (OVCAR-3) | < 1 µM | DNA intercalation and apoptosis |
Anticancer | Breast adenocarcinoma (MCF-7) | < 1 µM | Disruption of cell signaling via kinase inhibition |
Antimicrobial | Staphylococcus aureus | Varies | Disruption of bacterial cell wall synthesis |
Antimicrobial | Escherichia coli | Varies | Inhibition of metabolic pathways |
Case Studies
A notable case study involved the evaluation of a series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives for their anticancer properties. In vitro assays revealed that specific modifications to the piperazine moiety significantly enhanced cytotoxicity against multiple cancer cell lines .
Another study focused on the antimicrobial properties of similar compounds. The results indicated that modifications in the benzyl group could lead to enhanced activity against resistant strains of bacteria .
属性
IUPAC Name |
6-benzyl-5-(4-ethylpiperazine-1-carbonyl)-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-3-27-12-14-28(15-13-27)25(32)21-16-20-23(30(21)17-19-9-5-4-6-10-19)26-22-18(2)8-7-11-29(22)24(20)31/h4-11,16H,3,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFIDMMWKQZMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C(=CC=CN5C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。